molecular formula C12H11ClN2O2S B10974675 3-chloro-2-methyl-N-(pyridin-3-yl)benzenesulfonamide

3-chloro-2-methyl-N-(pyridin-3-yl)benzenesulfonamide

Cat. No.: B10974675
M. Wt: 282.75 g/mol
InChI Key: QGTXEJNPEMEFNR-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-(3-pyridyl)-1-benzenesulfonamide is a chemical compound with a complex structure, featuring a chloro group, a methyl group, a pyridyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(3-pyridyl)-1-benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The introduction of the chloro and methyl groups can be achieved through electrophilic aromatic substitution reactions, while the pyridyl group is often introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-2-methyl-N-(3-pyridyl)-1-benzenesulfonamide may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-N-(3-pyridyl)-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-Chloro-2-methyl-N-(3-pyridyl)-1-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic synthesis pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-(3-pyridyl)-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methyl-N-(3-pyridyl)-1-benzenesulfonamide
  • 3-Chloro-4-methyl-N-(3-pyridyl)-1-benzenesulfonamide
  • 3-Chloro-2-methyl-N-(4-pyridyl)-1-benzenesulfonamide

Uniqueness

3-Chloro-2-methyl-N-(3-pyridyl)-1-benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chloro, methyl, and pyridyl groups can significantly affect the compound’s properties, making it distinct from its analogs.

Properties

Molecular Formula

C12H11ClN2O2S

Molecular Weight

282.75 g/mol

IUPAC Name

3-chloro-2-methyl-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C12H11ClN2O2S/c1-9-11(13)5-2-6-12(9)18(16,17)15-10-4-3-7-14-8-10/h2-8,15H,1H3

InChI Key

QGTXEJNPEMEFNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CN=CC=C2

Origin of Product

United States

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